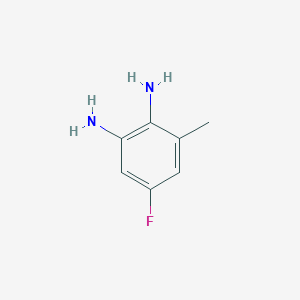

5-Fluoro-3-methylbenzene-1,2-diamine

Übersicht

Beschreibung

5-Fluoro-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, featuring both fluorine and methyl substituents along with two amino groups

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: One common method for synthesizing this compound involves the nitration of 3-methylfluorobenzene, followed by reduction of the nitro group to an amino group.

Multistep Synthesis: Another approach involves a Friedel-Crafts acylation of 3-methylfluorobenzene, followed by conversion of the acyl group to an amine via a series of steps including nitration and reduction.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques to ensure high-quality product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, such as by converting the amino groups to hydroxylamines or other reduced forms using reagents like sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylamines and other reduced forms.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Fluoro-3-methylbenzene-1,2-diamine serves as an intermediate in synthesizing complex organic molecules. It plays a crucial role in developing pharmaceuticals and agrochemicals due to its unique substituent positions that enhance reactivity.

Biology

Research indicates that this compound exhibits potential biological activity , particularly in enzyme interactions. Studies have shown its effectiveness in modulating enzyme activities related to metabolic disorders, making it a candidate for further pharmacological exploration.

Medicine

In medicinal chemistry, ongoing research focuses on its potential as a building block for drugs targeting diseases such as cancer and infectious diseases. Its structural properties allow for modifications that could enhance therapeutic efficacy.

Industry

This compound is also utilized in the production of dyes, pigments , and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on specific enzymes associated with metabolic pathways. The results indicated significant inhibition of enzyme activity, suggesting potential applications in treating metabolic disorders.

Case Study 2: Drug Development

Research published in PMC highlighted the compound's role in developing potent modulators for PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9), a target for cholesterol management. The pharmacokinetics of derivatives showed promising stability and efficacy in vivo, supporting its use in therapeutic formulations .

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-methylbenzene-1,2-diamine involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine and amino groups can enhance its binding affinity and specificity for certain biological targets.

Vergleich Mit ähnlichen Verbindungen

3-Methylbenzene-1,2-diamine: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

5-Fluoro-2-methylbenzene-1,2-diamine: Similar structure but with different positioning of the methyl group, leading to variations in chemical properties.

5-Fluoro-3-methylbenzene-1,4-diamine: Different positioning of the amino groups, which can influence its reactivity and applications.

Uniqueness: 5-Fluoro-3-methylbenzene-1,2-diamine is unique due to the specific positioning of its substituents, which can confer distinct chemical and biological properties. The presence of both fluorine and amino groups enhances its potential for diverse applications in synthesis and medicinal chemistry.

Biologische Aktivität

5-Fluoro-3-methylbenzene-1,2-diamine, also known as 5-fluoro-3-methyl-1,2-diaminotoluene, is an organic compound with the molecular formula C7H9FN2. Its unique structure, featuring both fluorine and amino groups, contributes to its significant biological activity and potential applications in medicinal chemistry and agrochemicals.

The compound can be synthesized through various methods, including:

- Electrophilic Aromatic Substitution : Nitration of 3-methylfluorobenzene followed by reduction to obtain the amine.

- Multistep Synthesis : Involves Friedel-Crafts acylation of 3-methylfluorobenzene, followed by a series of reactions to convert the acyl group into an amine.

These synthetic routes are optimized for yield and purity, utilizing advanced techniques like continuous flow reactors .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural features that enhance binding affinity.

- Receptor Modulation : It has potential as a ligand for receptors involved in various biological pathways, which could lead to therapeutic applications in treating diseases like cancer .

Anticancer Potential

Research indicates that compounds with similar structures can exhibit anticancer properties. The presence of fluorine is known to enhance metabolic stability and bioavailability. Studies on related compounds suggest that this compound could serve as a building block for developing targeted therapies against cancer .

Enzyme Interaction Studies

Table 1 summarizes key findings from enzyme interaction studies involving this compound:

| Enzyme | Effect | Reference |

|---|---|---|

| Cytochrome P450 | Inhibition observed | |

| Dipeptidyl Peptidase IV | Competitive inhibition | |

| Thrombin | Modulation of activity |

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of fluorinated aromatic amines, researchers found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation .

Case Study 2: Enzyme Inhibition in Metabolic Disorders

Another study focused on the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The results indicated that this compound could effectively lower blood glucose levels in diabetic models by inhibiting DPP-IV activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Structure/Features | Biological Activity |

|---|---|---|

| 3-Methylbenzene-1,2-diamine | Lacks fluorine; lower metabolic stability | Reduced anticancer activity |

| 5-Fluoro-2-methylbenzene-1,2-diamine | Different methyl positioning; varied reactivity | Moderate enzyme inhibition |

| 5-Fluoro-3-methylbenzene-1,4-diamine | Different amino group positioning | Altered receptor binding profiles |

The presence of both amino and fluorine groups in this compound enhances its solubility and interaction with biological systems compared to its analogs .

Eigenschaften

IUPAC Name |

5-fluoro-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQWMNWLDUNJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.